molecular formula C12H14N2O6 B14468453 3-Pentyl-3,5-dinitrobenzoate CAS No. 66591-32-0

3-Pentyl-3,5-dinitrobenzoate

Cat. No.: B14468453
CAS No.: 66591-32-0
M. Wt: 282.25 g/mol
InChI Key: XCFUOXLGQPIUEG-UHFFFAOYSA-N
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Description

3-Pentyl-3,5-dinitrobenzoate: is an organic compound with the molecular formula C12H14N2O6 and a molecular weight of 282.2494 g/mol . It is a derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyl-3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The general reaction can be represented as follows:

3,5-Dinitrobenzoic acid+PentanolH2SO4This compound+H2O\text{3,5-Dinitrobenzoic acid} + \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3,5-Dinitrobenzoic acid+PentanolH2​SO4​​this compound+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Microwave-assisted synthesis using ionic liquids, such as (bmim)HSO4, has been reported as a green and efficient method for the derivatization of alcohols, including the preparation of 3,5-dinitrobenzoates .

Chemical Reactions Analysis

Types of Reactions: 3-Pentyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,5-dinitrobenzoic acid and pentanol.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures.

Major Products:

    Hydrolysis: 3,5-Dinitrobenzoic acid and pentanol.

    Reduction: 3-Pentyl-3,5-diaminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Pentyl-3,5-dinitrobenzoate is used as a reagent in organic synthesis for the preparation of other compounds. Its nitro groups make it a useful intermediate in the synthesis of various substituted benzoates .

Biology and Medicine: Derivatives of 3,5-dinitrobenzoic acid, including this compound, have been studied for their antimicrobial properties. They exhibit inhibitory activity against various fungal strains, making them potential candidates for antifungal drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a corrosion inhibitor. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-Pentyl-3,5-dinitrobenzoate, particularly its antimicrobial activity, involves the interaction with the fungal cell membrane. The compound interferes with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death . The nitro groups play a crucial role in this mechanism by facilitating the interaction with cellular targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its pentyl group, which imparts distinct physical and chemical properties compared to other alkyl derivatives. The length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. For instance, esters with shorter alkyl chains, such as ethyl and propyl derivatives, may exhibit different biological activity profiles compared to the pentyl derivative .

Properties

CAS No.

66591-32-0

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

pentan-3-yl 3,5-dinitrobenzoate

InChI

InChI=1S/C12H14N2O6/c1-3-11(4-2)20-12(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7,11H,3-4H2,1-2H3

InChI Key

XCFUOXLGQPIUEG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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